molecular formula C12H12N2O2 B12123015 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole

6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole

Cat. No.: B12123015
M. Wt: 216.24 g/mol
InChI Key: MLNAEJSHZGQQIW-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole is a chemical compound with a unique structure that includes both methoxy groups and a pyrazole ring. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of a Knoevenagel condensation reaction, where the starting materials are reacted in the presence of a base to form the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in a variety of functionalized derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific molecular targets and induce apoptosis in cancer cells sets it apart from other similar compounds.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

6,7-dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole

InChI

InChI=1S/C12H12N2O2/c1-15-10-4-7-3-8-6-13-14-12(8)9(7)5-11(10)16-2/h4-6H,3H2,1-2H3,(H,13,14)

InChI Key

MLNAEJSHZGQQIW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)CC3=C2NN=C3)OC

Origin of Product

United States

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